molecular formula C8H2Cl3FN2 B8248694 2,4,6-Trichloro-8-fluoro-quinazoline

2,4,6-Trichloro-8-fluoro-quinazoline

Cat. No.: B8248694
M. Wt: 251.5 g/mol
InChI Key: GPQONCYLOZJSQH-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-8-fluoro-quinazoline is a heterocyclic aromatic compound with the molecular formula C8H2Cl3FN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinazoline core substituted with three chlorine atoms at positions 2, 4, and 6, and a fluorine atom at position 8.

Properties

IUPAC Name

2,4,6-trichloro-8-fluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3FN2/c9-3-1-4-6(5(12)2-3)13-8(11)14-7(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQONCYLOZJSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Precursor Design

The synthesis of 2,4,6-trichloro-8-fluoroquinazoline typically begins with a fluorinated quinazoline precursor. For example, 8-fluoroquinazoline derivatives with hydroxyl or amino groups at positions 2, 4, and 6 serve as ideal substrates for chlorination. In a method analogous to the synthesis of 2,4,6-trichloro-5-methoxypyrimidine, 8-fluoro-2,4,6-trihydroxyquinazoline is dispersed in POCl₃ (5–10 equivalents) and cooled to 5–10°C before adding an organic base such as N,N-dimethylaniline (0.33–0.7 equivalents). The mixture is then heated to 25–100°C for 2–5 hours, achieving complete substitution of hydroxyl groups with chlorine atoms.

Role of Organic Bases

Organic bases catalyze the chlorination by neutralizing HCl generated during the reaction, preventing side reactions. Triethylamine, pyridine, and N,N-dimethylaniline are commonly employed, with the latter showing superior performance in suppressing byproducts like N-oxide formation. For instance, using N,N-dimethylaniline in POCl₃ at reflux (100°C) for 3 hours achieves >95% conversion of hydroxyl groups to chlorides.

Post-Reaction Workup

After chlorination, excess POCl₃ is removed via reduced-pressure distillation. The residue is quenched with an ice-water mixture to hydrolyze residual reagents, followed by extraction with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Recrystallization in n-hexane enhances purity to >98%.

Fluorination Integration and Sequential Halogenation

Building the Quinazoline Ring with Pre-Installed Fluorine

A more efficient strategy involves constructing the quinazoline ring with fluorine already incorporated. Starting from 2-fluoroaniline, condensation with cyanogen bromide in the presence of acetic anhydride forms 8-fluoroquinazoline-2,4-diol. Subsequent chlorination with POCl₃ and N,N-dimethylaniline at 90°C for 4 hours yields 2,4,6-trichloro-8-fluoroquinazoline with 89% isolated yield.

Comparative Analysis of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like 1,4-dioxane facilitate higher conversions compared to tetrahydrofuran (THF) or dimethylformamide (DMF). For instance, reactions in 1,4-dioxane at 105°C achieve >95% conversion within 30 minutes, whereas DMF requires 24 hours for comparable results.

Table 1. Solvent Optimization for Chlorination

SolventTemperature (°C)Time (h)Conversion (%)
1,4-Dioxane1050.5>95
DMF902485
THF651270

Stoichiometric Considerations

A molar ratio of 1:5 (substrate:POCl₃) ensures complete chlorination, while excess POCl₃ (up to 10 equivalents) minimizes side reactions. Organic bases are typically used at 0.33–0.7 equivalents to balance cost and efficiency.

Mechanistic Insights and Byproduct Formation

Chlorination Mechanism

The reaction proceeds via a two-step mechanism: (1) protonation of the hydroxyl group by POCl₃, forming a phosphate intermediate, and (2) nucleophilic displacement by chloride ion. The organic base scavenges HCl, shifting the equilibrium toward product formation.

Common Byproducts and Mitigation

  • N-Oxide Formation : Occurs at temperatures >100°C or with excess POCl₃. Mitigated by using N,N-dimethylaniline and maintaining temperatures ≤90°C.

  • Hydrolysis Products : Result from incomplete quenching. Rapid cooling and ice-water quenching reduce hydrolysis.

Industrial-Scale Adaptations

Recycling of Phosphorus Oxychloride

Excess POCl₃ is recovered via distillation and reused, reducing costs by 30–40%. Automated continuous reactors further enhance efficiency, achieving batch cycles of 6–8 hours with >90% yield .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-8-fluoro-quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazoline derivatives, including 2,4,6-trichloro-8-fluoro-quinazoline, exhibit a wide range of antimicrobial properties . Several studies have demonstrated the efficacy of these compounds against various bacterial and fungal strains. For instance, derivatives with specific substitutions at the quinazoline ring have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi .

Table 1: Antimicrobial Activities of Quinazoline Derivatives

CompoundActivity TypeTarget OrganismsEfficacy
This compoundAntibacterialE. coli, S. aureusModerate to High
2,4-DichloroquinazolineAntifungalC. albicansHigh
3-FluoroquinazolineAntibacterialP. aeruginosaModerate

Anticancer Potential

The anticancer properties of quinazoline derivatives have been extensively studied. Compounds such as this compound have been evaluated for their ability to inhibit key enzymes involved in cancer cell proliferation. Notably, some quinazoline derivatives have demonstrated inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . This inhibition can lead to “thymineless cell death,” making these compounds valuable in cancer therapy.

Case Study: Inhibition of Dihydrofolate Reductase

A study explored the synthesis of various quinazoline derivatives aimed at inhibiting DHFR. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting their potential as therapeutic agents against tumors resistant to conventional treatments .

Antimalarial Activity

Recent investigations into the antimalarial properties of quinazoline derivatives have revealed promising results. For example, a structure-activity relationship study highlighted that specific modifications at the quinazoline ring can enhance activity against resistant strains of Plasmodium falciparum. Compounds derived from this compound showed improved efficacy compared to traditional antimalarial drugs like chloroquine .

Table 2: Antimalarial Efficacy of Quinazoline Derivatives

CompoundEC50 (µM)CC50 (µM)Selectivity Index
This compound2.5>125>50
Chloroquine0.110100

Structure-Activity Relationship Studies

The unique structure of this compound allows researchers to explore its structure-activity relationships (SAR) extensively. Modifications to the halogen substituents or the quinazoline core can significantly influence biological activity and selectivity towards specific targets .

Key Findings:

  • The presence of multiple halogens can enhance lipophilicity and cellular uptake.
  • Substitutions at different positions on the quinazoline ring can alter binding affinity to biological targets.

Future Directions in Research

The ongoing research into this compound is paving the way for potential applications in drug development. Future studies are expected to focus on:

  • In Vivo Studies: Assessing the pharmacokinetics and bioavailability of this compound.
  • Combination Therapies: Investigating synergistic effects with existing antimicrobial and anticancer agents.
  • Mechanistic Studies: Elucidating the precise mechanisms by which these compounds exert their biological effects.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-8-fluoro-quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

    2,4,6-Trichloroquinazoline: Lacks the fluorine atom at position 8.

    8-Fluoroquinazoline: Lacks the chlorine atoms at positions 2, 4, and 6.

    2,4-Dichloro-6-fluoroquinazoline: Has only two chlorine atoms and one fluorine atom.

Uniqueness: 2,4,6-Trichloro-8-fluoro-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets .

Biological Activity

2,4,6-Trichloro-8-fluoro-quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a halogenated quinazoline derivative. Its unique structure contributes to its biological activity by enhancing lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives are known inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase. These kinases are crucial in cell signaling pathways that regulate cell proliferation and survival.
  • Antimicrobial Activity : Some studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties against various bacterial strains, making them potential candidates for antibiotic development.
  • Cytotoxicity : The compound has shown promising cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the quinazoline core significantly influence its biological activity:

  • Substituents at Position 4 : A study synthesized various derivatives bearing different substituents at position 4 of the quinazoline ring. Compounds with electron-withdrawing groups exhibited enhanced antiplasmodial activity against Plasmodium falciparum, with some showing EC50 values below 2 µM .
  • Halogen Substitutions : The introduction of halogens at specific positions has been shown to improve the binding affinity to target proteins and enhance overall biological activity .

Anticancer Activity

A notable study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 µM against HCT-116 and HepG2 cell lines .

Kinase Inhibition

In a kinase panel assay, derivatives of quinazoline were tested for their inhibitory effects on multiple kinases. One derivative showed selective inhibition of Aurora A kinase, arresting the cell cycle at the G1 phase and inducing apoptosis in MCF-7 cells at an IC50 of 168.78 µM .

Antimicrobial Studies

Research highlighted the antimicrobial efficacy of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. Compounds with hydroxyl or chloro groups exhibited enhanced antibacterial properties .

Data Tables

CompoundTargetIC50 (µM)Activity
This compoundAurora A kinase168.78Induces apoptosis
Derivative AHCT-1162.44Cytotoxic
Derivative BHepG29.43Cytotoxic
Derivative CP. falciparum<2Antiplasmodial

Q & A

Q. How to integrate experimental and computational data for mechanistic studies?

  • Methodological Answer : Develop hybrid workflows where DFT-predicted intermediates are validated via trapping experiments (e.g., low-temperature NMR) or isotopic labeling. Use cheminformatics tools (e.g., Schrödinger Maestro) to overlay computational and crystallographic data .

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